molecular formula C10H11ClN2 B1604799 5-Chloro-1-ethyl-2-methylbenzimidazole CAS No. 2818-76-0

5-Chloro-1-ethyl-2-methylbenzimidazole

Cat. No.: B1604799
CAS No.: 2818-76-0
M. Wt: 194.66 g/mol
InChI Key: WOUUWYXDNDKIGX-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-2-methylbenzimidazole is a chemical compound belonging to the benzimidazole family. It has the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is characterized by a chloro group at the 5th position, an ethyl group at the 1st position, and a methyl group at the 2nd position on the benzimidazole ring. It appears as a white crystalline powder and is soluble in organic solvents.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1-ethyl-2-methylbenzimidazole is not available, it’s worth noting that benzimidazoles, a class of compounds to which it belongs, typically act by interfering with carbohydrate metabolism and inhibiting the polymerization of microtubules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethyl-2-methylbenzimidazole typically involves the reaction of 5-chloro-2-methylbenzimidazole with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethyl-2-methylbenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylbenzimidazole: Lacks the ethyl group at the 1st position.

    1-Ethyl-2-methylbenzimidazole: Lacks the chloro group at the 5th position.

    5-Chloro-1-methyl-2-ethylbenzimidazole: Has a different substitution pattern.

Uniqueness

5-Chloro-1-ethyl-2-methylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

5-chloro-1-ethyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClN2/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUUWYXDNDKIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062652
Record name 1H-Benzimidazole, 5-chloro-1-ethyl-2-methyl-
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Molecular Weight

194.66 g/mol
Source PubChem
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CAS No.

2818-76-0
Record name 5-Chloro-1-ethyl-2-methyl-1H-benzimidazole
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Record name 5-Chloro-1-ethyl-2-methylbenzimidazole
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Record name 1H-Benzimidazole, 5-chloro-1-ethyl-2-methyl-
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Record name 1H-Benzimidazole, 5-chloro-1-ethyl-2-methyl-
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Record name 5-chloro-1-ethyl-2-methyl-benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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